molecular formula C11H16N2O B12558919 Urea, [2-(1,1-dimethylethyl)phenyl]- CAS No. 142940-79-2

Urea, [2-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12558919
CAS No.: 142940-79-2
M. Wt: 192.26 g/mol
InChI Key: ABECWVYSAUDQSR-UHFFFAOYSA-N
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Description

Urea, [2-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C11H16N2O. It is also known as N-tert-Butyl-N’-phenylurea. This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties. Urea derivatives are extensively used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, [2-(1,1-dimethylethyl)phenyl]- can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for industrial applications .

Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is less environmentally friendly and poses safety concerns .

Industrial Production Methods

Industrial production of urea derivatives often involves large-scale synthesis using resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Urea, [2-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Urea, [2-(1,1-dimethylethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of urea, [2-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to urea, [2-(1,1-dimethylethyl)phenyl]- include other urea derivatives such as:

  • N,N’-Di-tert-butylurea
  • N-Phenylurea
  • N,N’-Diphenylurea

Uniqueness

Urea, [2-(1,1-dimethylethyl)phenyl]- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it valuable for various applications .

Properties

CAS No.

142940-79-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2-tert-butylphenyl)urea

InChI

InChI=1S/C11H16N2O/c1-11(2,3)8-6-4-5-7-9(8)13-10(12)14/h4-7H,1-3H3,(H3,12,13,14)

InChI Key

ABECWVYSAUDQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)N

Origin of Product

United States

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